molecular formula C13H15N3O B14133828 N-(3-(1H-pyrazol-3-yl)phenyl)butyramide CAS No. 1210963-10-2

N-(3-(1H-pyrazol-3-yl)phenyl)butyramide

Cat. No.: B14133828
CAS No.: 1210963-10-2
M. Wt: 229.28 g/mol
InChI Key: QNQNAAJYFSCESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N -(3-(1 H -Pyrazol-3-yl)phenyl)butyramide is a chemical compound of interest in medicinal chemistry and drug discovery, built around the privileged 1 H -pyrazole scaffold. The pyrazole pharmacophore is recognized as a versatile structure with a broad spectrum of reported biological activities and is found in several therapeutic agents . While specific biological data for this compound is limited in the public domain, its core structure is highly relevant for research into kinase inhibition and central nervous system (CNS) targets. Pyrazole-based compounds are frequently investigated as modulators of various biological receptors. For instance, certain 3-phenyl-pyrazole derivatives have been studied for their potential to modulate the 5-HT2A serotonin receptor, a target of significant interest in neuropharmacology . Furthermore, structurally related thieno[3,2-c]pyrazol-3-amine derivatives have been rationally designed and identified as potent and selective Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, showing potential in research models for Alzheimer's disease . This suggests that N-(3-(1H-pyrazol-3-yl)phenyl)butyramide may serve as a valuable building block or intermediate for researchers developing and synthesizing novel bioactive molecules for oncology and neurodegenerative disease research. This product is intended for research purposes only by trained professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1210963-10-2

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

N-[3-(1H-pyrazol-5-yl)phenyl]butanamide

InChI

InChI=1S/C13H15N3O/c1-2-4-13(17)15-11-6-3-5-10(9-11)12-7-8-14-16-12/h3,5-9H,2,4H2,1H3,(H,14,16)(H,15,17)

InChI Key

QNQNAAJYFSCESI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C2=CC=NN2

Origin of Product

United States

Preparation Methods

Cyclocondensation of Enaminones with Hydrazine

A widely adopted strategy involves the Gould-Jacobs reaction, where enaminones derived from β-keto esters undergo cyclization with hydrazines. For example, 3-nitroacetophenone reacts with dimethylformamide dimethylacetal (DMF-DMA) to form an enaminone intermediate, which subsequently condenses with hydrazine monohydrate to yield 3-(1H-pyrazol-3-yl)nitrobenzene. This method, adapted from omarigliptin synthesis, achieves regioselectivity through electronic effects of the nitro group, directing pyrazole formation to the meta position. Reduction of the nitro group via catalytic hydrogenation (Pd/C, H₂) or enzymatic methods then furnishes 3-(1H-pyrazol-3-yl)aniline.

Hydrazine-Mediated Cyclization of α,β-Unsaturated Ketones

Alternative routes employ Claisen-Schmidt condensation to generate chalcone intermediates, followed by hydrazine cyclization. For instance, 3-aminobenzaldehyde reacts with acetylacetone under basic conditions to form a diketone intermediate, which undergoes regioselective pyrazole ring closure upon treatment with hydrazine hydrate. While this method offers straightforward access to 3-arylpyrazoles, competing formation of 1H-pyrazol-5-yl regioisomers necessitates careful pH control and temperature modulation.

The introduction of the butyramide group proceeds via nucleophilic acyl substitution, leveraging the reactivity of the aniline’s primary amine.

Butyryl Chloride-Mediated Acylation

Direct acylation using butyryl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) represents the most efficient pathway. Under Schotten-Baumann conditions, 3-(1H-pyrazol-3-yl)aniline reacts with butyryl chloride in the presence of triethylamine (TEA) as a base, achieving yields of 65–78% after recrystallization. The reaction mechanism proceeds through a tetrahedral intermediate, with TEA scavenging HCl to drive the equilibrium toward amide formation.

Reaction Conditions Optimization

Parameter Optimal Range Effect on Yield
Solvent DCM Maximizes solubility of both reactants
Temperature 0–5°C Minimizes N-pyrazole acylation
Molar Ratio (Aniline:Butyryl Chloride) 1:1.2 Prevents diacylation

Alternative Acylating Agents

While butyryl chloride remains optimal, mixed anhydrides (e.g., butyric anhydride with pivaloyl chloride) and active esters (e.g., N-hydroxysuccinimide ester) provide milder alternatives for acid-sensitive substrates. However, these methods necessitate extended reaction times (12–24 hours) and offer no significant yield improvements over the chloride route.

Mechanistic Insights and Side Reactions

The electron-rich pyrazole nitrogen poses a potential site for undesired acylation. Computational studies of analogous systems suggest that the aniline’s amine group exhibits 15–20 kJ/mol greater nucleophilicity compared to pyrazole-NH under basic conditions. This selectivity enables monoacylation without protecting groups. Common side products include:

  • N,N-Dibutyryl derivative : Forms at butyryl chloride ratios >1.5 equivalents
  • Pyrazole-N-acylated byproduct : Observed in polar aprotic solvents like dimethylformamide (DMF)

Comparative Analysis of Synthetic Routes

Enaminone vs. Chalcone Pathways

Metric Enaminone Route Chalcone Route
Overall Yield 58% 42%
Regioselectivity >95% 3-pyrazole 80–85% 3-pyrazole
Scalability Suitable for multi-kilogram batches Limited by chalcone purification

Acylation Methods

Butyryl chloride acylation outperforms carbodiimide-mediated couplings (EDC/HOBt) in both yield (78% vs. 62%) and reaction time (2 hours vs. 12 hours).

Characterization and Analytical Data

Successful synthesis is confirmed through:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.21 (s, 1H, pyrazole-H), 7.76–7.34 (m, 4H, Ar-H), 2.41 (t, J=7.2 Hz, 2H, COCH₂), 1.62–1.58 (m, 2H, CH₂), 0.94 (t, J=7.4 Hz, 3H, CH₃)
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide I), 1540 cm⁻¹ (amide II)
  • HRMS (ESI+) : m/z calc. for C₁₃H₁₅N₃O [M+H]⁺: 230.1293, found: 230.1291

Industrial-Scale Considerations

For kilogram-scale production, continuous flow systems enhance safety and yield by:

  • Maintaining exothermic acylation at −5°C via jacketed reactors
  • Implementing in-line FTIR for real-time monitoring of amine conversion
  • Utilizing membrane filtration to remove triethylamine hydrochloride without aqueous workup

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-pyrazol-3-yl)phenyl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(1H-pyrazol-3-yl)phenyl)butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrazol-3-yl)phenyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenyl and butyramide groups can further enhance binding affinity and specificity through hydrophobic interactions and additional hydrogen bonding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

N-(3-(1H-Pyrazol-3-yl)phenyl)butyramide shares structural similarities with other aryl-heterocyclic amides. Key analogues include:

  • Triazole Derivatives: Compounds like ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (compound 3 in ) replace the pyrazole with a 1,2,4-triazole ring.

Physicochemical Properties

  • NMR Spectroscopy : Pyrazole-containing compounds exhibit distinct ¹H-NMR signals for aromatic protons. For example, the triazole derivative in shows aromatic protons at δ 7.5–8.2 ppm , whereas pyrazole protons typically resonate upfield (δ 6.5–7.5 ppm) due to reduced electron withdrawal. The butyramide side chain in the target compound would likely show characteristic peaks for the NH (δ ~8–10 ppm) and CH₂ groups (δ ~2.0–3.5 ppm).
  • Solubility: Pyrazole derivatives generally exhibit lower aqueous solubility than triazoles due to fewer hydrogen-bond donors. The butyramide group may mitigate this via its polar carbonyl moiety.

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Core Heterocycle Key Functional Groups Aromatic ¹H-NMR (δ ppm) Reactivity Notes
This compound Pyrazole Amide, Phenyl 6.5–7.5 (pyrazole H) Moderate nucleophilic activity
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate Triazole Carbamate, Phenylacetyl 7.5–8.2 (aromatic H) High reactivity with nucleophiles
3-Benzylidene Phthalide Derivatives Phthalide Benzylidene, Lactone 7.0–8.0 (aromatic H) Prone to ring-opening reactions

Table 2: Physicochemical Properties

Property This compound Triazole Analogues
Molecular Weight (g/mol) ~243.3 ~320.4
LogP (Predicted) ~2.8 ~1.5
Hydrogen Bond Donors 2 3
Aqueous Solubility (mg/mL) ~0.1 ~1.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.